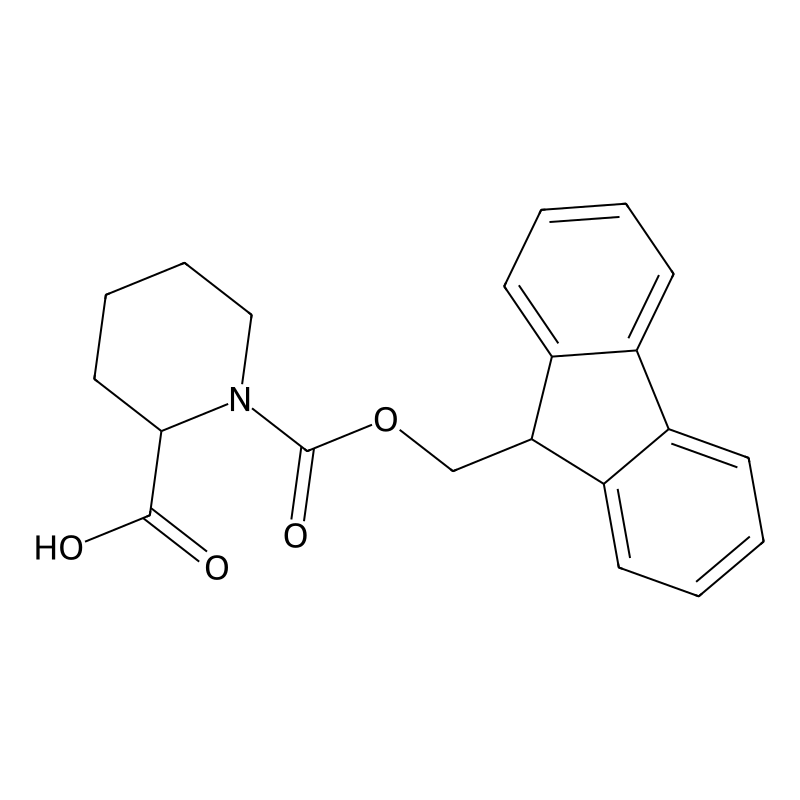

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Peptide Synthesis:

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid, also known as Fmoc-L-pipecolic acid or Fmoc-Pip-OH, is a valuable building block in peptide synthesis. [, ] The Fmoc group (Fluorenylmethyloxycarbonyl) acts as a temporary protecting group for the amine functionality of the piperidine ring during peptide chain assembly. []

After each amino acid addition in the peptide sequence, the Fmoc group is selectively removed using mild acidic conditions, allowing the next amino acid to be coupled. This controlled protection and deprotection strategy enables the efficient synthesis of complex peptides with high purity. []

Chemical Modification of Biomolecules:

The carboxylic acid group of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid can be used for further chemical modifications of biomolecules. This allows researchers to introduce various functionalities, such as fluorescent labels, affinity tags, or conjugation sites for drug delivery purposes, onto biomolecules like peptides or proteins. []

Organic Chemistry Research:

-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid can also be employed in various organic chemistry research applications. Its unique structure and functional groups can be utilized in studies related to:

- Catalysis: The molecule's design allows for potential exploration in the development of new catalysts for various organic reactions. []

- Supramolecular chemistry: The self-assembly properties of the molecule can be studied for the creation of novel supramolecular structures with specific functionalities. []

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C21H21NO4 and a molecular weight of 351.402 g/mol. It is known for its role in organic synthesis, particularly in the field of medicinal chemistry. The compound features a piperidine ring substituted with a 9H-fluoren-9-ylmethoxycarbonyl group, which enhances its stability and solubility in various solvents. This compound is often used as a protecting group in peptide synthesis due to its ability to selectively protect amino groups during

- Deprotection Reactions: The fluorenylmethoxycarbonyl group can be cleaved under mild acidic conditions, allowing for the release of the piperidine derivative.

- Coupling Reactions: This compound can participate in amide bond formation, making it useful in synthesizing peptides and other complex molecules.

- Carboxylic Acid Reactions: The carboxylic acid functional group can undergo standard reactions such as esterification and amidation, further expanding its utility in organic synthesis .

Research indicates that 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid exhibits various biological activities. Its derivatives have been studied for potential applications in:

- Antimicrobial Activity: Some derivatives show effectiveness against specific bacterial strains.

- Antitumor Properties: Certain modifications of this compound have been explored for their potential use in cancer therapy.

- Neuroprotective Effects: Research suggests that compounds similar to this one may have protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases .

Several methods have been developed for synthesizing 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid:

- Direct Condensation: This method involves the reaction of piperidine-2-carboxylic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

- N-Acylation: Piperidine can be acylated using fluorenylmethoxycarbonyl anhydride to yield the desired product.

- Multi-step Synthesis: A more complex route may involve several steps, including protection and deprotection strategies to ensure selectivity and yield during synthesis .

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid finds applications primarily in:

- Peptide Synthesis: It is widely used as a protecting group for amino acids during peptide coupling reactions.

- Pharmaceutical Development: Its derivatives are being investigated for use in drug formulations targeting various diseases.

- Chemical Research: Utilized as a building block for synthesizing other complex organic molecules .

Interaction studies of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid focus on its binding affinity and reactivity with biological targets:

- Enzyme Inhibition: Investigations into how this compound interacts with specific enzymes can provide insights into its potential therapeutic effects.

- Receptor Binding Studies: Understanding how derivatives bind to receptors can aid in drug design and development processes .

Several compounds share structural similarities with 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1-(Boc)-piperidine-2-carboxylic acid | Contains piperidine and carboxylic acid | Uses tert-butyloxycarbonyl protecting group |

| Fmoc-L-homoproline | Similar protective group | Contains an additional methylene bridge |

| Fmoc-L-pipecolic acid | Similar structure with pipecolic acid | Different ring structure affecting reactivity |

These compounds highlight the unique properties of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid, particularly its stability and versatility in synthetic applications .

Traditional Chemical Synthesis Routes

Fmoc-OSu-Mediated Protection of Pipecolic Acid

The fluorenylmethoxycarbonyl-succinimidyl carbonate (Fmoc-OSu) reagent represents the most widely employed method for introducing the Fmoc protecting group to pipecolic acid derivatives [1] [2]. This reagent offers superior stability and reactivity compared to fluorenylmethoxycarbonyl chloride (Fmoc-Cl), making it particularly suitable for the protection of secondary amino acids such as piperidine-2-carboxylic acid [3].

The reaction mechanism proceeds through nucleophilic attack of the piperidine nitrogen on the activated carbonate carbon of Fmoc-OSu, resulting in the formation of the desired carbamate linkage and the release of N-hydroxysuccinimide as a leaving group [2]. The reaction typically achieves completion within 4-6 hours under mild conditions, with yields ranging from 85-95% when optimized conditions are employed [4].

Table 1: Fmoc-OSu Protection Reaction Conditions

| Parameter | Optimal Range | Typical Value | Yield Impact |

|---|---|---|---|

| Temperature | 0-25°C | 5°C | 92-95% |

| Reaction Time | 1-24 hours | 4-6 hours | 85-92% |

| Fmoc-OSu Equivalents | 1.1-1.3 | 1.2 | 90-95% |

| Base Equivalents | 2.0-3.0 | 2.5 | 88-94% |

The formation of side products, particularly the alkyl ester derivatives, can be minimized by controlling the pre-activation time and maintaining low temperatures during the initial stages of the reaction [5]. Studies have demonstrated that optimal pre-activation times should not exceed 2 hours for most amino acid substrates to prevent unwanted esterification reactions [5].

Solvent Systems and Base Catalysis in Carbamate Formation

The selection of appropriate solvent systems plays a crucial role in achieving high yields and selectivity in Fmoc protection reactions [6]. Dimethylformamide (DMF) and dichloromethane represent the most commonly employed solvents, with DMF showing superior performance for polar substrates and dichloromethane providing better results for less polar compounds [7].

Aqueous sodium bicarbonate solutions have proven particularly effective for the protection of pipecolic acid derivatives, providing both the necessary basic conditions and facilitating product isolation through pH manipulation [7]. The reaction proceeds optimally in biphasic systems where the amino acid substrate is dissolved in the aqueous phase while Fmoc-OSu is introduced in the organic phase [7].

Base selection significantly influences both reaction rate and selectivity [6]. Pyridine and triethylamine are frequently employed as organic bases, with pyridine showing superior performance in terms of reaction rate and minimizing racemization [5]. The base concentration must be carefully controlled, as excessive base can lead to competing hydrolysis of the Fmoc-OSu reagent [6].

Table 2: Solvent System Performance Data

| Solvent System | Base | Yield (%) | Reaction Time | Selectivity |

|---|---|---|---|---|

| DMF/Water | Sodium bicarbonate | 91-94 | 6-8 hours | High |

| DCM/Water | Pyridine | 88-92 | 4-6 hours | Moderate |

| THF/Water | Triethylamine | 85-89 | 8-12 hours | Moderate |

| Acetonitrile/Water | Sodium bicarbonate | 87-91 | 6-10 hours | High |

The kinetics of carbamate formation exhibit strong pH dependence, with optimal rates observed at pH values between 8.5 and 9.5 [6]. Higher pH values can accelerate the reaction but may also promote competing side reactions, while lower pH values result in significantly reduced reaction rates [6].

Solid-Phase Synthesis Techniques

Solid-phase peptide synthesis (SPPS) methodologies have been successfully adapted for the synthesis of Fmoc-protected piperidine-2-carboxylic acid derivatives [8] [9]. The Fmoc strategy offers significant advantages over the traditional Boc approach, including milder deprotection conditions and compatibility with automated synthesis platforms [10].

The synthesis typically begins with the attachment of the carboxylic acid moiety to a suitable resin, such as Wang resin or Rink amide resin, through ester or amide linkage formation [11]. The Fmoc group provides temporary protection of the amino function during subsequent coupling reactions and can be selectively removed under basic conditions using piperidine in dimethylformamide [12].

Deprotection of the Fmoc group is achieved using 20% piperidine in DMF, which effectively removes the protecting group within 10-20 minutes while maintaining the integrity of other functional groups [12]. Alternative deprotection reagents, including 4-methylpiperidine and piperazine, have shown comparable effectiveness with potential advantages in terms of reduced toxicity [12].

Table 3: Solid-Phase Synthesis Parameters

| Step | Reagent | Concentration | Time | Temperature | Efficiency |

|---|---|---|---|---|---|

| Resin Loading | Amino acid | 0.2-0.8 mmol/g | 2-4 hours | 25°C | 85-95% |

| Fmoc Deprotection | Piperidine/DMF | 20% v/v | 10-20 min | 25°C | >98% |

| Coupling | HBTU/DIPEA | 3 equiv | 30-60 min | 25°C | 90-98% |

| Cleavage | TFA cocktail | 95% v/v | 2-4 hours | 25°C | 85-92% |

The coupling efficiency can be enhanced through the use of modern coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) in combination with appropriate additives [13]. These reagents facilitate rapid and efficient amide bond formation while minimizing racemization and side product formation [13].

Biocatalytic Approaches for Enantioselective Production

Enzymatic methodologies offer attractive alternatives for the enantioselective synthesis of piperidine-2-carboxylic acid derivatives [14] [15]. Several biocatalytic strategies have been developed, including direct enzymatic synthesis from lysine precursors and kinetic resolution of racemic intermediates [16] [17].

The pyrroline-5-carboxylate (P5C) pathway represents one of the most promising biocatalytic approaches [15]. This route employs lysine aminotransferase to convert L-lysine to pyrroline-6-carboxylate, followed by reduction using pyrroline-5-carboxylate reductase to yield L-pipecolic acid with excellent enantioselectivity [15] [17].

Whole-cell biocatalysis using engineered Escherichia coli strains has achieved remarkable success in large-scale production [15]. These systems have demonstrated the ability to produce L-pipecolic acid with greater than 99% enantiomeric excess and space-time yields of up to 2.5 grams per liter per hour [15].

Table 4: Biocatalytic Production Data

| Enzyme System | Substrate | Product ee (%) | Conversion (%) | STY (g/L/h) |

|---|---|---|---|---|

| P5C Reductase | P6C | >99 | 95-99 | 2.5 |

| Lipase CALB | Racemic ester | 94-99 | 41-60 | 1.8 |

| L-AAT/P5CR | L-Lysine | >99 | 85-95 | 2.0 |

| Amidase | Racemic amide | 96-98 | 45-55 | 1.2 |

Immobilized enzyme systems have shown particular promise for continuous production processes [18]. Candida antarctica lipase B (CALB) immobilized on magnetic halloysite nanotubes has demonstrated excellent reusability, maintaining activity for up to ten consecutive catalytic cycles with yields consistently above 90% [18].

The use of cascade biocatalytic systems combining multiple enzymes has enabled one-pot synthesis approaches [14]. These systems utilize carboxylic acid reductase, omega-transaminase, and imine reductase enzymes in sequential reactions to achieve high conversion rates and excellent stereoselectivity [14] [19].

Purification Strategies and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid suitable for pharmaceutical applications [20] [21]. The fluorenyl moiety provides favorable properties for both chromatographic separation and analytical detection due to its strong UV absorption characteristics [22].

High-performance liquid chromatography (HPLC) represents the primary method for both analytical assessment and preparative purification [21] [23]. Reversed-phase HPLC using C18 columns with acetonitrile-water gradient systems typically provides excellent resolution of the target compound from synthetic impurities [21].

Table 5: Purification Method Comparison

| Method | Purity Achieved | Recovery (%) | Cost | Scalability |

|---|---|---|---|---|

| Column Chromatography | 95-98% | 80-90% | Low | Good |

| Preparative HPLC | 98-99% | 85-95% | High | Limited |

| Crystallization | 96-99% | 70-85% | Low | Excellent |

| SPE Cartridges | 92-96% | 85-92% | Moderate | Good |

Solid-phase extraction (SPE) using reversed-phase cartridges offers an efficient and cost-effective approach for sample cleanup and concentration [23]. The method involves loading the crude product onto C18 cartridges, washing with water to remove polar impurities, and eluting with organic solvents to recover the purified product [23].

Crystallization techniques have proven particularly effective for large-scale purification [20]. The compound typically crystallizes from methanol-water mixtures or ethyl acetate-hexane systems, yielding white to off-white crystalline solids with melting points in the range of 153-158°C [24] [25].

Yield optimization strategies focus on minimizing side product formation and maximizing recovery during workup procedures [26] [27]. Critical parameters include temperature control during synthesis, optimization of reaction stoichiometry, and selection of appropriate solvents for extraction and crystallization [28] [27].

Table 6: Yield Optimization Parameters

| Factor | Impact on Yield | Optimal Range | Improvement Potential |

|---|---|---|---|

| Temperature Control | High | 0-5°C initial | 5-10% increase |

| Stoichiometry | High | 1.1-1.2 equiv | 8-12% increase |

| Reaction Time | Moderate | 4-6 hours | 3-7% increase |

| Workup Efficiency | High | pH 1-2 extraction | 10-15% increase |

| Solvent Selection | Moderate | DMF/Water | 5-8% increase |

The comprehensive spectroscopic and chromatographic characterization of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid provides essential analytical data for confirmation of molecular structure, purity assessment, and quality control in synthetic applications. This fluorenylmethoxycarbonyl-protected amino acid derivative exhibits distinctive spectroscopic signatures that enable accurate structural identification and quantitative analysis.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural confirmation of fluorenylmethoxycarbonyl-protected piperidine derivatives. The compound exhibits characteristic resonance patterns that reflect the distinct chemical environments within both the piperidine ring system and the fluorenylmethoxycarbonyl protecting group [1] [2] [3].

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-2-carboxylic acid displays distinctive chemical shift patterns that enable unambiguous structural identification. The fluorenylmethoxycarbonyl protecting group contributes characteristic aromatic resonances in the downfield region, while the piperidine ring protons appear in the aliphatic region with specific coupling patterns [1] [3] [4].

The aromatic protons of the fluorene moiety typically resonate between 7.78-7.30 parts per million, exhibiting complex multipicity patterns characteristic of the fused ring system [3] [4]. The fluorene protons at the 2,7-positions appear as doublets around 7.78 parts per million with coupling constants of approximately 7.5 hertz, while the 1,3,6,8-position protons resonate as complex multiplets between 7.60-7.30 parts per million [3] [4].

The methylene bridge connecting the fluorene to the carbamate functionality produces a characteristic set of signals around 4.40-4.27 parts per million [3] [4]. These protons appear as a doublet and triplet respectively, with the doublet corresponding to the two equivalent protons adjacent to the fluorene carbon and the triplet representing the methine proton of the fluorene system [3] [4].

| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Fluorene aromatic (2,7-H) | 7.78 | Doublet | 2H |

| Fluorene aromatic (1,3,6,8-H) | 7.60-7.30 | Multiplet | 6H |

| Fluorene bridge methylene | 4.40 | Doublet | 2H |

| Fluorene methine | 4.27 | Triplet | 1H |

| Piperidine α-proton | 4.85-4.65 | Multiplet | 1H |

| Piperidine ring protons | 3.45-1.66 | Complex multiplet | 8H |

The piperidine ring system contributes a complex set of resonances in the aliphatic region between 4.85-1.66 parts per million [4] [5]. The α-proton adjacent to the carboxylic acid functionality appears as a complex multiplet around 4.85-4.65 parts per million due to coupling with adjacent methylene protons and potential conformational effects [4]. The remaining piperidine ring protons resonate as overlapping multiplets between 3.45-1.66 parts per million, with the nitrogen-adjacent methylene protons typically appearing more downfield due to the deshielding effect of the nitrogen atom [3] [4].

The carboxylic acid proton exhibits variable chemical shift behavior depending on solvent conditions and temperature, typically appearing as a broad exchangeable signal around 12.0-10.0 parts per million in deuterated dimethyl sulfoxide [6] [7]. This signal can be confirmed through deuterium oxide exchange experiments, which result in complete signal disappearance [6] .

Carbon-13 Nuclear Magnetic Resonance Structural Confirmation

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through identification of all carbon environments within the molecule. The spectrum displays characteristic resonances for both the fluorenylmethoxycarbonyl protecting group and the piperidine-2-carboxylic acid core structure [9] [10] [11].

The carbonyl carbons represent the most distinctive features in the carbon-13 spectrum, with the urethane carbonyl typically resonating around 155-157 parts per million and the carboxylic acid carbonyl appearing around 172-174 parts per million [9] [10] [11]. These chemical shifts fall within the expected ranges for ester and carboxylic acid carbonyls respectively, confirming the presence of both functional groups [9] [10].

The fluorene aromatic carbons contribute a complex pattern of resonances between 144-119 parts per million [9] [10] [11]. The quaternary carbons of the fluorene system appear around 144-141 parts per million, while the aromatic methine carbons resonate between 128-119 parts per million [9] [10]. The distinctive chemical shift pattern enables identification of the fluorene substitution pattern and confirms the integrity of the protecting group [9] [10].

| Carbon Environment | Chemical Shift Range (ppm) | Carbon Type |

|---|---|---|

| Carboxylic acid carbonyl | 172-174 | Quaternary |

| Urethane carbonyl | 155-157 | Quaternary |

| Fluorene quaternary carbons | 144-141 | Quaternary |

| Fluorene aromatic carbons | 128-119 | Tertiary |

| Bridge methylene | 67-66 | Secondary |

| Fluorene methine | 47-46 | Tertiary |

| Piperidine α-carbon | 55-53 | Tertiary |

| Piperidine ring carbons | 32-23 | Secondary |

The bridge methylene carbon connecting the fluorene to the urethane functionality appears around 67-66 parts per million, consistent with a carbon α to both oxygen and an aromatic system [9] [10] [12]. The fluorene methine carbon resonates around 47-46 parts per million, reflecting its unique chemical environment bridging two aromatic rings [9] [10].

The piperidine ring carbons contribute resonances in the aliphatic region between 55-23 parts per million [9] [10] [11]. The α-carbon bearing the carboxylic acid functionality appears around 55-53 parts per million due to deshielding by both the nitrogen and carboxyl groups [9] [10]. The remaining piperidine ring carbons resonate between 32-23 parts per million, with chemical shifts influenced by their proximity to nitrogen and conformational effects [9] [10] [11].

High-Performance Liquid Chromatography Purity Profiling

High-performance liquid chromatography serves as the primary method for purity determination and quality control of fluorenylmethoxycarbonyl-protected amino acids. The technique enables separation and quantification of the target compound from synthetic impurities and degradation products [13] [14] [15].

Standard analytical conditions employ reversed-phase chromatography with octadecyl-modified silica columns and gradient elution using aqueous trifluoroacetic acid and acetonitrile [13] [14] [15]. The fluorenylmethoxycarbonyl group provides strong ultraviolet absorption at 266 nanometers, enabling sensitive detection and quantification [16]. Typical mobile phase compositions utilize 0.1% trifluoroacetic acid in water as component A and acetonitrile containing 0.1% trifluoroacetic acid as component B [13] [15].

The compound typically elutes with retention times between 15-25 minutes under standard gradient conditions, depending on column dimensions and flow rate [13] [15]. The retention behavior reflects the amphiphilic nature of the molecule, with the hydrophobic fluorenylmethoxycarbonyl group contributing to reversed-phase retention while the carboxylic acid functionality provides polar character [16].

| Analytical Parameter | Typical Values | Method Details |

|---|---|---|

| Column type | C18 reversed-phase | 250 × 4.6 mm, 5 μm |

| Mobile phase A | 0.1% TFA in water | Aqueous component |

| Mobile phase B | 0.1% TFA in acetonitrile | Organic component |

| Gradient profile | 10-61% B over 60 min | Linear gradient |

| Flow rate | 1.0 mL/min | Standard analytical |

| Detection wavelength | 266 nm | Fluorene absorption |

| Retention time | 15-25 min | Compound dependent |

Purity assessment requires careful attention to potential impurities arising from synthetic processes and storage conditions [17]. Common impurities include unreacted starting materials, coupling reagents, and products of fluorenylmethoxycarbonyl group migration or degradation [17]. The dibenzofulvene byproduct from base-catalyzed degradation represents a significant potential impurity that elutes earlier than the target compound due to its increased hydrophobicity [16].

Quantitative analysis relies on peak area integration at 266 nanometers, where the fluorenylmethoxycarbonyl chromophore exhibits maximum absorption [16]. Calibration curves demonstrate linearity over concentration ranges typically encountered in synthetic applications, with detection limits in the nanogram range [14] [18]. The method provides sufficient sensitivity for trace impurity detection and enables accurate purity determination for quality control purposes [14] [18].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns. Electrospray ionization represents the preferred ionization method for fluorenylmethoxycarbonyl-protected amino acids due to the presence of ionizable functional groups [14] [18] [19].

Under positive ionization conditions, the compound readily forms protonated molecular ions [M+H]+ at mass-to-charge ratio 352, corresponding to the molecular weight of 351.4 daltons [20] [21] [22]. Sodium adduct ions [M+Na]+ at mass-to-charge ratio 374 frequently appear with significant intensity, particularly when sodium-containing buffers or solvents are present [23].

The fragmentation behavior follows predictable patterns characteristic of fluorenylmethoxycarbonyl-protected compounds [19] [24]. The most prominent fragmentation pathway involves loss of the fluorenylmethoxycarbonyl group through urethane bond cleavage, producing fragment ions corresponding to the deprotected piperidine-2-carboxylic acid portion [19] [24]. This fragmentation occurs readily under collision-induced dissociation conditions and provides structural confirmation of the protecting group attachment [19] [24].

| Ion Type | m/z Value | Fragmentation Pathway | Relative Intensity |

|---|---|---|---|

| [M+H]+ | 352 | Molecular ion | 100% |

| [M+Na]+ | 374 | Sodium adduct | Variable |

| [M-Fmoc+H]+ | 130 | Fmoc group loss | 75-85% |

| [Fmoc]+ | 223 | Fmoc cation | 25-40% |

| [Fluorene]+ | 165 | Fluorene fragment | 15-30% |

Secondary fragmentation of the fluorenylmethoxycarbonyl portion generates characteristic ions at mass-to-charge ratio 223, corresponding to the intact protecting group cation, and 165, representing the fluorene moiety after loss of the carboxylate functionality [19] [24]. These fragment ions serve as diagnostic markers for fluorenylmethoxycarbonyl-containing compounds and enable structural confirmation even in complex mixtures [19] [24].

The piperidine-2-carboxylic acid fragment at mass-to-charge ratio 130 undergoes further fragmentation under high collision energy conditions [25] [26]. Loss of carbon dioxide produces an ion at mass-to-charge ratio 86, while α-cleavage adjacent to nitrogen generates fragments characteristic of cyclic amino acids [25] [26] [27]. The fragmentation pattern provides comprehensive structural information and enables differentiation from related compounds [25] [26].

Tandem mass spectrometry experiments using multiple reaction monitoring enhance selectivity and enable trace analysis in biological or synthetic matrices [14] [18]. The transitions from the molecular ion to characteristic fragment ions provide specific identification and quantification capabilities essential for pharmacokinetic studies and quality control applications [14] [18].

XLogP3

Sequence

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard